molecular formula C18H14N6S B10872604 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole

2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole

Cat. No.: B10872604
M. Wt: 346.4 g/mol
InChI Key: LHFXKQLNLFBGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including pyrrolo, triazolo, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound may also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C18H14N6S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)-1,3-thiazole

InChI

InChI=1S/C18H14N6S/c1-11-12(2)24(18-19-8-9-25-18)16-14(11)17-21-15(22-23(17)10-20-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

LHFXKQLNLFBGET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=NC=CS5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.